8-Chloro-3-ethyl-2(1H)-quinoxalinone
CAS No.: 1464832-54-9
Cat. No.: VC14155688
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1464832-54-9 |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 8-chloro-3-ethyl-1H-quinoxalin-2-one |
| Standard InChI | InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5H,2H2,1H3,(H,13,14) |
| Standard InChI Key | QLLNHOFFSBXWNY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(C(=CC=C2)Cl)NC1=O |
Introduction
Chemical Structure and Molecular Properties
8-Chloro-3-ethyl-2(1H)-quinoxalinone (molecular formula: ) features a bicyclic framework formed by the fusion of a benzene ring and a pyrazine ring. The chloro group at the 8-position and the ethyl group at the 3-position introduce steric and electronic modifications that influence its reactivity and solubility. Spectroscopic data from related quinoxalinones, such as NMR chemical shifts in the range of δ 6.5–8.5 ppm for aromatic protons and δ 1.4–2.5 ppm for alkyl substituents, provide insights into the electronic environment of analogous compounds . The molecular weight of 208.64 g/mol and a calculated partition coefficient (LogP) of approximately 2.1 suggest moderate lipophilicity, which may enhance membrane permeability in biological systems.
Synthetic Methodologies
The synthesis of quinoxalinone derivatives typically involves cyclocondensation reactions between ortho-diamines and α-keto acids or esters. For 8-Chloro-3-ethyl-2(1H)-quinoxalinone, a plausible route involves the reaction of 4-chloro-1,2-phenylenediamine with ethyl pyruvate under acidic conditions. A modified procedure adapted from ACS Omega (2017) utilizes phosphoric acid () and dimethylethylenediamine in dimethyl sulfoxide (DMSO) at 110°C under nitrogen .
Optimization of Reaction Conditions
Key parameters influencing yield include:
-
Temperature: Elevated temperatures (110–120°C) promote cyclization.
-
Catalyst: acts as a Brønsted acid catalyst, enhancing electrophilic aromatic substitution.
-
Solvent: Polar aprotic solvents like DMSO improve solubility of intermediates.
A representative synthesis of 8-methyl-3,4-dihydro-1H-quinoxalin-2-one (yield: 56%) involved refluxing 4-methyl-1,2-phenylenediamine with ethyl glyoxylate in /DMSO . Adapting this protocol for the target compound would require substituting 4-chloro-1,2-phenylenediamine and ethyl pyruvate.
Table 1: Comparative Yields of Quinoxalinone Derivatives
| Compound | Substituents | Yield (%) | Conditions |
|---|---|---|---|
| 8-Methyl-3,4-dihydro-1H | 8-Me, 3-H | 56 | , DMSO, 110°C |
| 3-Hydroxymethyl-3,4-dihydro | 3-CHOH | 48 | , DMSO, 70 h |
| 6,8-Dimethyl-1H | 6-Me, 8-Me | 63 | , DMSO, 24 h |
Applications in Pharmaceutical Development
Quinoxalinones are explored as:
-
Antimicrobial agents: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.
-
Anticancer therapeutics: Intercalation into DNA and topoisomerase II inhibition observed in analogs like 5-bromoquinoxaline .
-
Central nervous system modulators: Structural similarity to benzodiazepines suggests potential anxiolytic properties.
Comparative Analysis with Structural Analogs
The substitution pattern of 8-Chloro-3-ethyl-2(1H)-quinoxalinone distinguishes it from related compounds:
Table 2: Structural and Functional Comparisons
The chloro group at position 8 may reduce electron density in the aromatic system, potentially increasing reactivity toward nucleophilic attack compared to methyl or hydroxymethyl analogs .
Challenges and Future Directions
Current limitations include:
-
Synthetic scalability: Multi-step routes with moderate yields (48–63%).
-
Biological data gaps: Need for in vitro assays to validate hypothesized mechanisms.
-
Solubility optimization: Introducing polar groups without compromising target affinity.
Future research should prioritize:
-
High-throughput screening against kinase and protease libraries.
-
Co-crystallization studies to elucidate binding modes.
-
In vivo pharmacokinetic profiling in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume